1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride
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Overview
Description
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride is a complex organic compound that features a boron atom attached to a phenyl group, which is further connected to a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride typically involves multi-step organic reactions. One common method includes the formation of the pyridinium ion followed by the introduction of the boronophenyl group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids or esters, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride has several applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride exerts its effects involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with other molecules, facilitating various chemical reactions. The pyridinium ion can participate in electron transfer processes, making the compound useful in redox reactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Boronophenyl)-2,4,6-triphenylpyridine: Similar structure but lacks the pyridinium ion.
2,4,6-Triphenylpyridine: Lacks both the boronophenyl group and the pyridinium ion.
Phenylboronic acid: Contains the boronophenyl group but lacks the pyridinium ion and triphenyl groups.
Uniqueness
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride is unique due to the presence of both the boronophenyl group and the pyridinium ion, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific chemical reactions and applications that other similar compounds may not be suitable for.
Properties
CAS No. |
90523-82-3 |
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Molecular Formula |
C29H23BClNO2 |
Molecular Weight |
463.8 g/mol |
IUPAC Name |
[3-(2,4,6-triphenylpyridin-1-ium-1-yl)phenyl]boronic acid;chloride |
InChI |
InChI=1S/C29H23BNO2.ClH/c32-30(33)26-17-10-18-27(21-26)31-28(23-13-6-2-7-14-23)19-25(22-11-4-1-5-12-22)20-29(31)24-15-8-3-9-16-24;/h1-21,32-33H;1H/q+1;/p-1 |
InChI Key |
OLLWZSCXYHZSFU-UHFFFAOYSA-M |
Canonical SMILES |
B(C1=CC(=CC=C1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O.[Cl-] |
Origin of Product |
United States |
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